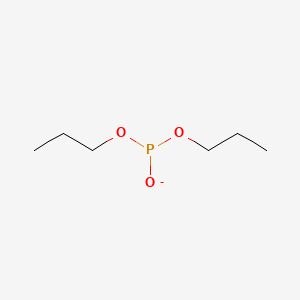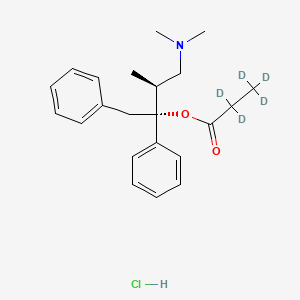
Zirconium(IV)sulfateoxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV)sulfateoxide hydrate: is an inorganic compound with the chemical formula O5SZr·XH2O . It is a white or colorless solid that is soluble in water . This compound is part of the broader family of zirconium sulfate compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium(IV)sulfateoxide hydrate can be synthesized through several methods. One common approach involves the reaction of zirconium oxide with sulfuric acid in the presence of water . The reaction can be represented as follows: [ \text{ZrO}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Zr(SO}_4\text{)}_2(\text{H}_2\text{O})_x ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods . These methods are chosen based on the desired properties of the final product, such as phase, shape, and morphology .
Chemical Reactions Analysis
Types of Reactions: Zirconium(IV)sulfateoxide hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .
Common Reagents and Conditions:
Hydrolysis: In acidic solutions, this compound can hydrolyze to form zirconium hydroxide and sulfuric acid.
Oxidation: It can act as an oxidizing agent in certain reactions, particularly in the presence of strong acids.
Complexation: It forms complexes with various ligands, including acetylacetone and other chelating agents.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and sulfuric acid.
Oxidation: Various oxidized products depending on the specific reaction conditions.
Complexation: Stable zirconium-ligand complexes.
Scientific Research Applications
Chemistry: Zirconium(IV)sulfateoxide hydrate is used as a catalyst in various organic synthesis reactions, including amination, Michael addition, and oxidation reactions . It is also employed in the synthesis of zirconia-based nanomaterials .
Biology and Medicine: In the biomedical field, this compound is used in drug delivery systems and as an antimicrobial agent
Industry: Industrially, this compound is used in tanning white leather, as a catalyst support, and as a pigment stabilizer . It is also used in the production of high surface area zirconium oxide for fuel cell applications .
Mechanism of Action
The mechanism of action of zirconium(IV)sulfateoxide hydrate involves its ability to form stable complexes with various ligands . This complexation ability allows it to act as a catalyst in various chemical reactions. In biological systems, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Zirconium(IV) sulfate: A closely related compound with similar chemical properties and applications.
Zirconium oxysulfate: Another related compound used in similar industrial applications.
Uniqueness: Zirconium(IV)sulfateoxide hydrate is unique due to its specific hydration state and its ability to form stable complexes with a wide range of ligands . This makes it particularly useful in applications requiring high stability and reactivity.
Properties
Molecular Formula |
H2O9S2Zr |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
hydrogen sulfate;oxozirconium(2+) |
InChI |
InChI=1S/2H2O4S.O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);;/q;;;+2/p-2 |
InChI Key |
RDFNWUYMULDLCS-UHFFFAOYSA-L |
Canonical SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].O=[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)

